BAY-Y 3118 (hydrochloride) is a novel quinolone derivative known for its potent antibacterial activity, particularly against gram-positive bacteria, including Listeria monocytogenes. This compound has been studied extensively for its efficacy in treating infections caused by facultatively intracellular bacteria. The minimal inhibitory concentrations (MICs) for BAY-Y 3118 demonstrate its effectiveness, with values ranging from 0.062 to 0.25 micrograms per milliliter against various strains of Listeria .
BAY-Y 3118 is classified as a fluoroquinolone antibiotic. Fluoroquinolones are synthetic antimicrobial agents that inhibit bacterial DNA synthesis, making them effective against a broad spectrum of bacteria. BAY-Y 3118 is particularly noted for its activity against gram-positive bacteria and some anaerobes, setting it apart from other fluoroquinolones .
The synthesis of BAY-Y 3118 involves several chemical reactions typical of quinolone derivatives. Key steps include the formation of the core quinolone structure followed by the introduction of substituents that enhance its antibacterial properties.
The synthesis typically employs methods such as cyclization reactions and functional group modifications. For instance, the introduction of a cyclopropyl group and other structural modifications are crucial to enhance the pharmacological profile of BAY-Y 3118 . Specific techniques used in the synthesis include:
BAY-Y 3118 features a complex molecular structure characteristic of quinolones. Its structure includes:
The molecular formula for BAY-Y 3118 is CHClNO, and it has a molecular weight of approximately 319.77 g/mol. The compound's structural data can be analyzed using various spectroscopic techniques, including infrared spectroscopy and NMR .
BAY-Y 3118 participates in several chemical reactions that are critical for its antibacterial activity. These include:
The mechanism involves the formation of stable complexes with these enzymes, leading to double-strand breaks in bacterial DNA and ultimately cell death . The compound's effectiveness is demonstrated through various assays that measure its impact on bacterial growth.
BAY-Y 3118 exerts its antibacterial effects primarily through the inhibition of DNA replication processes in bacteria. By binding to DNA gyrase and topoisomerase IV, it prevents the supercoiling and uncoiling necessary for DNA replication.
Studies have shown that BAY-Y 3118 demonstrates rapid bactericidal activity with post-antibiotic effects lasting up to three hours after removal from culture media . This suggests not only immediate action but also prolonged efficacy against bacterial regrowth.
BAY-Y 3118 is typically presented as a hydrochloride salt, which enhances its solubility in aqueous solutions. Key physical properties include:
The chemical stability of BAY-Y 3118 can be affected by environmental factors such as light exposure, which can lead to degradation . Key chemical properties include:
BAY-Y 3118 has significant potential applications in clinical settings due to its broad-spectrum antibacterial activity. It is particularly useful for treating infections caused by resistant strains of gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.
Additionally, ongoing research explores its use in combination therapies aimed at enhancing efficacy against multi-drug resistant pathogens . The compound's favorable pharmacokinetic profile suggests it may be suitable for further development into therapeutic formulations targeting serious bacterial infections.
BAY-Y 3118 (a chlorofluoroquinolone) exerts bactericidal effects by simultaneously inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase introduces negative supercoils into DNA during replication, while topoisomerase IV decatenates interlinked daughter chromosomes post-replication. BAY-Y 3118 stabilizes enzyme-DNA complexes, forming physical barriers that prevent DNA resealing and replication fork progression. This dual inhibition causes lethal double-stranded DNA breaks.
Studies demonstrate BAY-Y 3118's superior inhibitory activity compared to early fluoroquinolones. Its cyclopropyl group at N1 and chlorine at C8 enhance DNA binding affinity. Against Staphylococcus aureus, BAY-Y 3118 exhibits an MIC₉₀ of 0.03 mg/L, surpassing ciprofloxacin (MIC₉₀: 1 mg/L) and sparfloxacin (MIC₉₀: 0.06 mg/L) [2]. For Streptococcus pneumoniae, its MIC₉₀ is 0.03 mg/L, indicating potent activity against Gram-positive pathogens. Gram-negative susceptibility is also notable, with MIC₉₀ values ≤0.12 mg/L for Enterobacteriaceae (except Serratia spp.: 1 mg/L) [2].
Table 1: Comparative In Vitro Activity of BAY-Y 3118 Against Bacterial Pathogens
Organism | BAY-Y 3118 MIC₉₀ (mg/L) | Ciprofloxacin MIC₉₀ (mg/L) | Sparfloxacin MIC₉₀ (mg/L) |
---|---|---|---|
Staphylococcus aureus | 0.03 | 1 | 0.06 |
Streptococcus pneumoniae | 0.03 | 2 | 0.25 |
Escherichia coli | ≤0.12 | ≤0.06 | ≤0.12 |
Pseudomonas aeruginosa | 0.5 | 0.25 | 1.0 |
Haemophilus influenzae | ≤0.015 | ≤0.03 | ≤0.03 |
Bacteroides fragilis | 0.06 | 1.0 | 0.5 |
BAY-Y 3118 efficiently penetrates human polymorphonuclear leukocytes (PMNs), critical effector cells in bacterial infections. Its zwitterionic nature (containing both carboxylic acid and protonated piperazinyl groups) enables rapid diffusion through lipid membranes. Once intracellular, BAY-Y 3118 accumulates in acidic compartments, achieving concentrations 5–8 times higher than extracellular levels within 2 hours [4]. This accumulation is energy-independent and driven by pH gradients.
This intracellular penetration enhances BAY-Y 3118’s efficacy against phagocytosed pathogens like Staphylococcus aureus and Legionella pneumophila. Studies confirm sustained drug retention in PMNs even after extracellular clearance, enabling prolonged antibacterial activity within infection sites. The C8 chlorine substituent further optimizes cellular uptake by increasing lipophilicity, distinguishing it from non-halogenated quinolones [3].
Table 2: Intracellular Accumulation Dynamics of BAY-Y 3118 in PMNs
Parameter | BAY-Y 3118 | Ciprofloxacin |
---|---|---|
Intracellular:Extracellular Ratio | 5–8 | 2–4 |
Time to Peak Concentration | 2 hours | 1 hour |
Retention Half-Life | >4 hours | ~2 hours |
pH-Driven Accumulation | Yes | Yes |
BAY-Y 3118 induces significant post-antibiotic effects (PAEs), where bacterial growth suppression persists after drug removal. Against Gram-positive pathogens, PAEs last 1.5–3.0 hours for Staphylococcus aureus and 2.0–3.5 hours for Streptococcus pneumoniae [2]. This prolonged suppression is attributed to:
For Gram-negative bacteria, PAEs are shorter (0.5–1.5 hours for E. coli), reflecting faster recovery of replication functions. However, Pseudomonas aeruginosa exhibits longer PAEs (1.0–2.0 hours) due to its slower metabolic reactivation. The extended PAE against Gram-positives allows less frequent dosing in clinical settings [2] [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: